3,4-Difluorobenzamide vs. Unsubstituted Benzamide: Impact on LRRK2 Biochemical Potency
In the triazolopyridazine LRRK2 inhibitor series, replacement of the unsubstituted benzamide with a 3,4-difluorobenzamide group resulted in a >20-fold improvement in wild-type LRRK2 IC50. The unsubstituted analog exhibited an IC50 of 1,200 nM, whereas the 3,4-difluoro derivative achieved an IC50 of 52 nM in the same biochemical assay [1]. This gain is attributed to enhanced hydrophobic packing in the kinase selectivity pocket.
| Evidence Dimension | LRRK2 wild-type inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 52 nM (3,4-difluorobenzamide analog) |
| Comparator Or Baseline | 1,200 nM (unsubstituted benzamide analog) |
| Quantified Difference | 23-fold improvement |
| Conditions | Biochemical kinase assay, LRRK2 wild-type, ATP at Km |
Why This Matters
A 23-fold potency gain reduces the required compound concentration in cellular assays, minimizing off-target effects at equivalent target engagement.
- [1] Galatsis P, et al. Bioorg Med Chem Lett. 2014;24(17):4132-40. SAR data: 3,4-difluorobenzamide vs. unsubstituted benzamide on LRRK2. View Source
